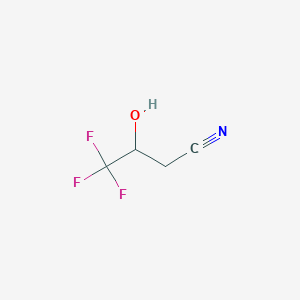

4,4,4-Trifluoro-3-hydroxybutanenitrile

Description

Significance of Trifluoromethylated Hydroxy Nitriles in Modern Synthetic Chemistry

The introduction of a trifluoromethyl group into organic molecules is a widely adopted strategy in the development of pharmaceuticals and agrochemicals. nih.gov This is because the CF3 group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

Hydroxy nitriles, in general, are valuable synthetic intermediates. nih.gov The nitrile group can be hydrolyzed to form carboxylic acids, reduced to amines, or converted into other functional groups, while the hydroxyl group offers sites for esterification, etherification, or oxidation. libretexts.org The combination of a trifluoromethyl group and a hydroxy nitrile moiety in one molecule creates a versatile building block for the synthesis of more complex fluorinated compounds. These scaffolds are sought after for creating novel bioactive molecules and advanced materials. For instance, the cyanohydrin moiety has been explored as an anchoring group for enzyme inhibitors, demonstrating its potential in medicinal chemistry. nih.gov

Structural Characteristics and Chemical Importance of the 4,4,4-Trifluoro-3-hydroxybutanenitrile Scaffold

The chemical importance of the this compound scaffold lies in the unique interplay of its constituent functional groups. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the adjacent carbon atom, which bears the hydroxyl group. This electronic effect can impact the acidity of the hydroxyl proton and the reactivity of the carbinol center.

The molecule possesses a chiral center at the carbon atom bonded to the hydroxyl group, meaning it can exist as two enantiomers. This chirality is significant, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. The ability to synthesize enantiomerically pure forms of such compounds is a key focus in modern asymmetric synthesis.

The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile carbon (after deprotonation of the hydroxyl group) within the same molecule allows for the possibility of intramolecular reactions to form cyclic structures. Furthermore, the nitrile and hydroxyl groups provide handles for a variety of chemical modifications, making this compound a potentially valuable precursor for the synthesis of trifluoromethyl-containing pharmaceuticals, agrochemicals, and other specialty chemicals. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4F3NO | uni.lu |

| Molecular Weight | 139.08 g/mol | uni.lu |

| XLogP3-AA (Predicted) | 0.4 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 2 | uni.lu |

| Rotatable Bond Count | 2 | uni.lu |

| Exact Mass | 139.02450813 g/mol | uni.lu |

| Monoisotopic Mass | 139.02450813 g/mol | uni.lu |

Table 2: Compound Identifiers

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | uni.lu |

| InChI | InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1H2 | uni.lu |

| InChIKey | NCKPCYRKCHNXIW-UHFFFAOYSA-N | uni.lu |

| SMILES | C(C#N)C(C(F)(F)F)O | uni.lu |

| CAS Number | 57165-85-2 | chemsrc.com |

Strategies for Carbon-Carbon Bond Formation Leading to the Butanenitrile Framework

The formation of the carbon skeleton, particularly the bond between the cyano group and the trifluoromethyl-containing fragment, is a critical step in the synthesis. Nucleophilic addition reactions are a primary approach to achieving this transformation.

A direct and classical method for forming the C2-C3 bond of the target molecule is through the nucleophilic addition of a cyanide ion to the carbonyl carbon of a suitable trifluoromethyl-containing aldehyde or ketone. This reaction, known as cyanohydrin formation, leverages the electrophilicity of the carbonyl group, which is significantly enhanced by the strong electron-withdrawing nature of the adjacent trifluoromethyl group.

The synthesis of this compound can be envisioned through the addition of a cyanide source to 3,3,3-trifluoropropionaldehyde. The trifluoromethyl group activates the aldehyde, making it highly susceptible to nucleophilic attack. The reaction proceeds by the attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the final cyanohydrin product.

Cyanohydrin formation is a reversible reaction that involves the addition of hydrogen cyanide (HCN) to aldehydes or ketones. libretexts.orglibretexts.org Due to the high toxicity of HCN, the reaction is typically performed by generating it in situ from a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and an acid. libretexts.orgdocbrown.info Alternatively, silylated cyanide reagents like trimethylsilyl (B98337) cyanide (TMSCN) can be used, which often provide better yields and milder reaction conditions.

The general mechanism involves two key steps:

Nucleophilic Attack : The cyanide ion (⁻CN) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide ion intermediate. libretexts.orglibretexts.orgyoutube.com

Protonation : The alkoxide intermediate is then protonated by a proton source, such as HCN or a mild acid, to yield the final cyanohydrin product and regenerate the cyanide ion catalyst. libretexts.orglibretexts.orgyoutube.com

The presence of a trifluoromethyl group on an adjacent carbon, as in trifluoromethyl ketones, makes the carbonyl carbon even more electrophilic. This increased electrophilicity facilitates the nucleophilic addition. For instance, the reaction of 2,2,2-trifluoroacetophenone with a nucleophile is more favorable than with benzaldehyde, demonstrating the activating effect of the CF₃ group. nih.gov This principle is directly applicable to the synthesis of analogues of this compound from trifluoromethyl ketones.

| Electrophile | Cyanide Source | Product (Analogue) |

|---|---|---|

| 2,2,2-Trifluoroacetophenone | HCN / KCN | 2-Hydroxy-2-phenyl-3,3,3-trifluoropropanenitrile |

| 1,1,1-Trifluoroacetone | TMSCN | 2-Hydroxy-2-(trifluoromethyl)propanenitrile |

| 3,3,3-Trifluoropropionaldehyde | NaCN / Acid | This compound |

An alternative strategy for synthesizing the this compound framework is the Oxa-Michael (or conjugate) addition of water or an alcohol to an α,β-unsaturated nitrile, such as 4,4,4-trifluoro-2-butenenitrile. This reaction forms a carbon-oxygen bond at the β-position relative to the nitrile group, directly yielding the desired β-hydroxynitrile structure. rsc.org

The direct addition of water to α,β-unsaturated nitriles can be challenging. However, advanced catalytic systems have been developed to facilitate this transformation. Milstein's Ruthenium(PNN) pincer complex is a notable catalyst for the 1,4-addition of alcohols to these substrates. nih.govnih.gov While the direct catalytic addition of water using this system to form 3-hydroxynitriles has been attempted, it often results in modest yields. nih.govnih.gov The catalytic cycle is believed to involve metal-ligand cooperation, where the pincer ligand participates in the activation of the alcohol. rsc.org

To circumvent the low yields associated with direct water addition, a two-step precursor strategy employing benzyl alcohol has proven highly effective. nih.govnih.gov This method involves:

Catalytic Benzyl Alcohol Addition : In the first step, benzyl alcohol undergoes an Oxa-Michael addition to the α,β-unsaturated nitrile, catalyzed by Milstein's Ru(PNN) pincer complex. This reaction typically proceeds in excellent yields for a variety of unsaturated nitriles, affording 3-benzyloxy-alkylnitriles. nih.govnih.gov

Deprotection : The resulting benzyl ether is then cleaved to unmask the hydroxyl group. This debenzylation can be achieved by treating the 3-benzyloxy-alkylnitrile with reagents such as trimethylsilyl chloride (TMSCl) and iron(III) chloride (FeCl₃), resulting in the formation of the final 3-hydroxy-alkylnitrile. nih.govnih.gov

This two-step approach provides a reliable and high-yielding pathway to β-hydroxynitriles, which can then be used to access other valuable compounds like γ-amino alcohols through subsequent hydrogenation of the nitrile group. nih.govnih.gov

| α,β-Unsaturated Nitrile | Product (3-Benzyloxy-alkylnitrile) | Isolated Yield (%) |

|---|---|---|

| Crotonitrile | 3-(Benzyloxy)butanenitrile | 71% |

| Cinnamonitrile | 3-(Benzyloxy)-3-phenylpropanenitrile | Excellent (yield not specified) |

| Acrylonitrile | 3-(Benzyloxy)propanenitrile | Excellent (yield not specified) |

An exploration of the synthetic routes toward this compound reveals a variety of sophisticated chemical strategies. This trifluorinated hydroxynitrile is a valuable chiral building block in medicinal and agricultural chemistry, necessitating efficient and stereocontrolled synthetic methodologies. This article focuses exclusively on the methods for its synthesis and the preparation of its analogues, detailing the introduction and manipulation of the crucial hydroxyl group and the various asymmetric approaches to obtain chiral derivatives.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-3-hydroxybutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKPCYRKCHNXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4,4,4 Trifluoro 3 Hydroxybutanenitrile

Reactions at the Hydroxyl Group

The hydroxyl group in 4,4,4-Trifluoro-3-hydroxybutanenitrile is a key site for several important chemical reactions, including alkylation, acylation, oxidation, and the formation of ethers and esters.

Alkylation and Acylation Reactions

Alkylation and acylation reactions at the hydroxyl group of this compound are fundamental transformations for introducing various organic moieties. These reactions typically proceed under standard conditions used for alcohols.

Alkylation involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide, in the presence of a base. This results in the formation of an ether linkage.

Acylation introduces an acyl group to the hydroxyl functionality, forming an ester. This is commonly achieved using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base or a catalyst. For instance, trifluoromethanesulfonic acid can act as a potent catalyst for acylation reactions. mdpi.com

| Reaction Type | Reagent Class | Product Class |

| Alkylation | Alkyl Halides | Ethers |

| Acylation | Acyl Chlorides, Acid Anhydrides | Esters |

Oxidation Reactions (e.g., Transformation to Butanones)

Oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, 4,4,4-Trifluoro-3-oxobutanenitrile. nih.gov This transformation can be accomplished using a variety of common oxidizing agents.

The resulting ketone is a valuable intermediate in organic synthesis. For example, it can undergo further reactions at the carbonyl group or be used in the synthesis of more complex fluorinated molecules.

| Starting Material | Product |

| This compound | 4,4,4-Trifluoro-3-oxobutanenitrile |

Formation of Ethers and Esters

The formation of ethers and esters from this compound highlights the versatility of its hydroxyl group.

Ether Synthesis: Ethers can be synthesized through methods like the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. libretexts.orgarkat-usa.org Additionally, modern methods for ether synthesis may involve the reduction of esters under specific conditions. researchgate.netyoutube.com

Ester Synthesis: Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. This reaction is often catalyzed by an acid. The reverse reaction, ester hydrolysis, can be catalyzed by either an acid or a base to yield the carboxylic acid and the alcohol. libretexts.org

Transformations of the Nitrile Group

The nitrile group of this compound is another reactive center, primarily undergoing reduction to amines or hydrolysis to carboxylic acids or amides.

Reduction to Amines (e.g., Primary, Secondary, and Tertiary Amino Alcohols)

The reduction of the nitrile group is a significant pathway to synthesize fluorinated amino alcohols. The carbon-nitrogen triple bond can be reduced to a primary amine using various reducing agents. chemguide.co.uk

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukdocbrown.info Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own. chemguide.co.uk However, combinations of sodium borohydride with Lewis acids can facilitate the reduction. calvin.edu The choice of reducing agent and reaction conditions can influence the selectivity and yield of the resulting primary amine. organic-chemistry.org The resulting primary amine can potentially be further alkylated to form secondary and tertiary amines through processes like reductive amination. masterorganicchemistry.com

| Reducing Agent/Method | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amino Alcohol |

| Catalytic Hydrogenation (H₂/catalyst) | Primary Amino Alcohol |

| Sodium Borohydride/Lewis Acid | Primary Amino Alcohol |

Hydrolysis to Carboxylic Acids or Amides

Hydrolysis of the nitrile group provides a route to carboxylic acids or amides. The reaction proceeds in stages, first forming an amide, which can then be further hydrolyzed to a carboxylic acid. chemguide.co.uk

Acidic Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid, leads to the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukmasterorganicchemistry.comlibretexts.org

Alkaline Hydrolysis: When a nitrile is heated with an aqueous base, like sodium hydroxide, the salt of the carboxylic acid and ammonia (B1221849) are produced. chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org It is possible to control the reaction conditions to stop at the intermediate amide stage. masterorganicchemistry.com

| Hydrolysis Condition | Initial Product | Final Product (after workup) |

| Acidic (e.g., HCl, H₂O, heat) | Amide | Carboxylic Acid |

| Alkaline (e.g., NaOH, H₂O, heat) | Carboxylate Salt | Carboxylic Acid |

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile functional group in this compound serves as a dienophile or dipolarophile in cycloaddition reactions, providing a direct route to nitrogen-containing heterocyclic structures. The electron-withdrawing nature of the adjacent trifluoromethyl group enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack from 1,3-dipoles or dienes.

One of the most significant cycloaddition reactions for nitriles is the [3+2] cycloaddition with azides, which yields tetrazole rings. researchgate.netacs.orgnih.govresearchgate.net This transformation, often catalyzed by metal salts, is a cornerstone of "click chemistry" and provides an efficient synthesis of 5-substituted tetrazoles, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. nih.govbeilstein-journals.org The reaction with this compound would lead to the formation of a highly functionalized tetrazole, incorporating both hydroxyl and trifluoromethyl groups.

Another key reaction is the [2+2+2] cyclotrimerization of the nitrile moiety, which can produce symmetrically or unsymmetrically substituted 1,3,5-triazines. wikipedia.org This reaction can be promoted by acids, bases, or metal catalysts. nih.govchim.itacs.org The cross-cyclotrimerization with other nitriles allows for the synthesis of triazines with varied substituents, offering a pathway to diverse molecular libraries. acs.org

Furthermore, nitriles can react with in situ-generated 1,3-dipoles such as nitrile imines to form five-membered heterocycles like 1,2,4-triazoles. mdpi.comnih.gov The reactivity in these cycloadditions is often dictated by the electronic properties of both the nitrile and the 1,3-dipole. mdpi.com

| Reaction Type | Reactant | Resulting Heterocycle | Potential Significance |

|---|---|---|---|

| [3+2] Cycloaddition | Azides (e.g., Sodium Azide, Organic Azides) | 5-(1-Hydroxy-2,2,2-trifluoroethyl)-1H-tetrazole | Synthesis of carboxylic acid bioisosteres for medicinal chemistry. nih.govbeilstein-journals.org |

| [2+2+2] Cyclotrimerization | Self-condensation or with other nitriles | 2,4,6-Tris(1-hydroxy-2,2,2-trifluoroethyl)-1,3,5-triazine | Formation of stable, aromatic heterocyclic cores for materials science and agrochemicals. wikipedia.orgchim.it |

| [3+2] Cycloaddition | Nitrile Imines | 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1,2,4-triazole derivatives | Access to highly functionalized five-membered N-heterocycles. mdpi.com |

Reactivity of the Trifluoromethyl Group and Adjacent Carbons

Electronic Effects of the Trifluoromethyl Group on Reaction Centers

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This is due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. nih.govtcichemicals.com This potent electron-withdrawing nature has several critical consequences for the reactivity of this compound.

Activation of the Nitrile Group : The -CF3 group significantly pulls electron density away from the nitrile moiety, increasing the electrophilic character of the nitrile carbon. This activation makes the nitrile more reactive towards nucleophiles and enhances its participation in cycloaddition reactions. nih.gov

Increased Acidity of the α-Hydrogen : The carbon atom situated between the nitrile and the hydroxyl-bearing carbon (the α-carbon) possesses a hydrogen atom. The combined electron-withdrawing effects of the adjacent nitrile group and the nearby trifluoromethyl group increase the acidity of this proton, facilitating its abstraction by a base to form a stabilized carbanion.

Electrophilic Activation of the Hydroxyl-Bearing Carbon : The inductive effect of the -CF3 group also makes the adjacent carbon (C3), which bears the hydroxyl group, more electron-deficient. This enhances its susceptibility to nucleophilic attack, although this effect is less pronounced than on the nitrile carbon.

Influence on the Hydroxyl Group : The electron-withdrawing effect can slightly increase the acidity of the hydroxyl proton compared to a non-fluorinated alcohol, making it more readily deprotonated.

| Reaction Center | Electronic Effect | Predicted Reactivity Change |

|---|---|---|

| Nitrile Carbon | Increased electrophilicity | Enhanced reactivity towards nucleophiles and in cycloadditions. nih.gov |

| α-Hydrogen (on C2) | Increased acidity | Easier formation of a carbanion for condensation reactions. |

| Hydroxyl-bearing Carbon (C3) | Increased electrophilicity | More susceptible to nucleophilic substitution or rearrangement. |

| Hydroxyl Proton | Increased acidity | More readily deprotonated. |

Potential for Participation in Condensation or Elimination Reactions

The structural arrangement of this compound as a β-hydroxy nitrile makes it a prime candidate for both elimination and condensation reactions.

Elimination Reactions: Acid- or base-catalyzed dehydration (elimination of a water molecule) is a probable reaction pathway. This process would involve the removal of the hydroxyl group from C3 and the proton from C2, leading to the formation of an α,β-unsaturated nitrile, specifically 4,4,4-trifluoro-2-butenenitrile. The stability of the resulting conjugated system would be a driving force for this reaction.

Condensation Reactions: The increased acidity of the α-hydrogen facilitates the formation of a nucleophilic carbanion under basic conditions. This carbanion can then participate in various condensation reactions, such as Aldol-type or Knoevenagel condensations, with electrophilic partners like aldehydes or ketones. numberanalytics.comumass.edu This pathway allows for the formation of new carbon-carbon bonds at the C2 position, enabling chain extension and the construction of more complex molecular frameworks. nih.gov

| Reaction Type | Conditions | Product Type | Synthetic Utility |

|---|---|---|---|

| Elimination (Dehydration) | Acid or Base Catalysis | α,β-Unsaturated Nitrile (4,4,4-Trifluoro-2-butenenitrile) | Formation of a conjugated system for further functionalization (e.g., Michael addition). |

| Condensation (e.g., Knoevenagel) | Base, followed by an electrophile (e.g., R-CHO) | Substituted β-hydroxy nitrile or α,β-unsaturated nitrile | Carbon-carbon bond formation and molecular elaboration. nih.gov |

Derivatization Strategies for Complex Molecular Architectures

This compound is a versatile building block, and its functional groups can be selectively modified to serve as handles for constructing more elaborate molecules. Derivatization strategies can target the hydroxyl group, the nitrile group, or involve reactions utilizing the activated α-hydrogen.

Derivatization of the Hydroxyl Group: The secondary alcohol can be readily transformed into a variety of other functional groups.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides yields esters, which can be useful as protecting groups or to introduce new functionalities.

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) produces ethers, allowing for the introduction of various alkyl or aryl side chains.

Silylation: The hydroxyl group can be protected by reacting it with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilyl chloride (TBDMSCl) to form silyl (B83357) ethers. chromastore.com.brresearchgate.net These are stable under many reaction conditions but can be easily removed when needed.

Derivatization of the Nitrile Group: The nitrile group is a versatile precursor to other important nitrogen-containing functionalities.

Reduction: Catalytic hydrogenation or reaction with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine (4,4,4-trifluoro-3-hydroxy-1-butanamine). This amine can then be used in a vast array of subsequent reactions, such as amide or sulfonamide formation.

Hydrolysis: Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid (4,4,4-trifluoro-3-hydroxybutanoic acid), providing another key functional group for further synthesis, such as ester or amide formation.

Heterocycle Formation: As discussed in section 3.2.3, the nitrile is a key component in cycloaddition reactions to build tetrazoles, triazines, and other heterocycles. beilstein-journals.org

These derivatization pathways underscore the compound's utility as a flexible intermediate in multistep syntheses, enabling access to a wide range of complex, fluorinated target molecules. nbinno.com

| Target Group | Reaction | Reagent Example | Product Functional Group |

|---|---|---|---|

| Hydroxyl (-OH) | Esterification | Acetyl Chloride | Ester (-OAc) |

| Etherification | NaH, then CH₃I | Ether (-OCH₃) | |

| Silylation | TBDMSCl, Imidazole | Silyl Ether (-OTBDMS) | |

| Nitrile (-CN) | Reduction | H₂, Raney Ni | Primary Amine (-CH₂NH₂) |

| Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) | |

| Cycloaddition | NaN₃ | Tetrazole Ring |

Applications of 4,4,4 Trifluoro 3 Hydroxybutanenitrile As a Synthetic Intermediate

Role as a Versatile Building Block for Functionalized Organic Molecules

4,4,4-Trifluoro-3-hydroxybutanenitrile is a valuable synthon for creating diverse functionalized organic molecules. scbt.comorganic-chemistry.org The presence of three distinct functional groups—hydroxyl, nitrile, and a trifluoromethyl group—on a four-carbon chain allows for a variety of chemical transformations. The hydroxyl group can undergo oxidation, esterification, or etherification. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. researchgate.net This multifunctionality makes it a key starting material for producing compounds with significant structural diversity.

The trifluoromethyl group is particularly important as its incorporation into organic molecules can dramatically alter their physical, chemical, and biological properties. It can enhance metabolic stability, increase lipophilicity, and modify the acidity or basicity of nearby functional groups. Consequently, fluorinated building blocks like this compound are in high demand for the synthesis of new pharmaceuticals and agrochemicals. scbt.com The stereocenter at the C-3 position also provides an opportunity for stereoselective synthesis, enabling the creation of chiral molecules with specific biological activities. nih.govnih.gov

Precursor in the Synthesis of Fluorinated Amino Alcohols and their Derivatives

One of the most direct and significant applications of this compound is its role as a precursor for fluorinated amino alcohols. The primary transformation involves the reduction of the nitrile functional group to a primary amine, yielding 4-amino-1,1,1-trifluoro-2-butanol. This reaction is a key step in the synthesis of valuable β-amino alcohol derivatives. gaylordchemical.com

The reduction of the nitrile can be achieved using several standard reducing agents. Catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride (LiAlH₄) are effective methods for this conversion. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, particularly when chiral catalysts are employed, allowing for the diastereoselective synthesis of specific stereoisomers of the resulting amino alcohol. rsc.org

| Precursor | Product | Reaction Type | Key Transformation |

| This compound | 4-Amino-1,1,1-trifluoro-2-butanol | Reduction | Nitrile to Primary Amine |

| This compound | N-protected 4-Amino-1,1,1-trifluoro-2-butanol | Reduction and Protection | Nitrile reduction followed by amine protection |

| 4-Amino-1,1,1-trifluoro-2-butanol | Various derivatives (e.g., amides, sulfonamides) | N-functionalization | Acylation or sulfonylation of the primary amine |

These fluorinated amino alcohols are important chiral building blocks in their own right. The amino and hydroxyl groups can be further functionalized to create a wide range of derivatives, including amides, sulfonamides, and carbamates, which are common structural motifs in biologically active compounds. gaylordchemical.com

Intermediate for the Preparation of Polyfunctionalized Compounds (e.g., γ-Amino Alcohols, 3-Hydroxyglutaronitrile Analogues)

The utility of this compound extends to the synthesis of more complex polyfunctionalized molecules, such as γ-amino alcohols and analogues of 3-hydroxyglutaronitrile. rsc.orgnih.gov These syntheses involve multi-step reaction sequences that modify both the nitrile and hydroxyl groups of the starting material.

For instance, the synthesis of a γ-amino alcohol can be envisioned through a pathway that first involves the protection of the hydroxyl group, followed by chemical manipulation of the nitrile. The carbon atom adjacent to the nitrile group can be deprotonated and reacted with an electrophile, such as an epoxide, to extend the carbon chain. Subsequent reduction of the nitrile group would then yield a γ-amino alcohol. This approach allows for the construction of a 1,3-amino alcohol relationship within the molecule, a common feature in many natural products and pharmaceuticals. nih.gov

The preparation of 3-hydroxyglutaronitrile analogues can be achieved by leveraging the reactivity of the cyanohydrin structure. For example, hydrolysis of the nitrile group to a carboxylic acid would yield 4,4,4-trifluoro-3-hydroxybutanoic acid. This intermediate, possessing both hydroxyl and carboxyl functionalities, can then be further elaborated into a variety of polyfunctionalized compounds.

| Starting Material | Target Compound Class | Potential Synthetic Steps |

| This compound | γ-Amino Alcohols | 1. O-protection 2. α-alkylation (e.g., with an epoxide) 3. Nitrile reduction |

| This compound | 3-Hydroxyglutaronitrile Analogues | 1. Nitrile hydrolysis to carboxylic acid 2. Esterification 3. Further functional group manipulation |

| This compound | Polyfunctionalized Heterocycles | 1. Reduction of nitrile to amine 2. Intramolecular cyclization |

Contributions to the Synthesis of Diverse Molecular Scaffolds with Potential for Further Elaboration, including Therapeutically Relevant Structures

The structural features of this compound make it an excellent starting point for the synthesis of diverse and complex molecular scaffolds, including those with potential therapeutic applications. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.

The combination of a stereocenter, a trifluoromethyl group, and reactive hydroxyl and nitrile handles allows for the construction of rigid, three-dimensional scaffolds that are desirable in modern drug discovery. For example, the amino alcohol derived from the reduction of this compound can be used as a scaffold to build libraries of compounds for biological screening. The hydroxyl and amino groups can serve as points for diversification, allowing for the attachment of various substituents to explore structure-activity relationships.

Furthermore, the functionalities present in this building block can be used to construct heterocyclic ring systems, which are prevalent in many pharmaceuticals. For instance, intramolecular reactions of derivatives of 4-amino-1,1,1-trifluoro-2-butanol could lead to the formation of fluorinated piperidines, pyrrolidines, or other nitrogen-containing heterocycles. These scaffolds can then be further elaborated to produce novel drug candidates.

| Feature of Building Block | Contribution to Molecular Scaffolds |

| Trifluoromethyl Group | Enhanced metabolic stability, lipophilicity, and binding affinity. |

| Hydroxyl Group | A key site for derivatization, hydrogen bonding, and cyclization reactions. |

| Nitrile Group | A versatile precursor to amines, carboxylic acids, and amides; can participate in cycloaddition reactions. |

| Stereocenter at C-3 | Enables the synthesis of enantiomerically pure, complex 3D structures. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the precise structure of 4,4,4-Trifluoro-3-hydroxybutanenitrile by providing information about the local chemical environment of its constituent atoms, namely hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

Proton NMR spectroscopy identifies the distinct hydrogen atoms within the molecule. For this compound (CF₃-CH(OH)-CH₂-CN), three primary proton environments are expected: the methine proton (-CH), the methylene (B1212753) protons (-CH₂), and the hydroxyl proton (-OH).

The methine proton (H3) is adjacent to the trifluoromethyl group, the hydroxyl group, and the methylene group, leading to complex splitting patterns. It is expected to appear as a multiplet. The methylene protons (H2) are adjacent to the methine carbon and the electron-withdrawing nitrile group, also resulting in a multiplet. The hydroxyl proton signal can vary in chemical shift and may appear as a broad singlet, with its coupling to the methine proton often dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are predicted values based on chemical structure, as specific experimental data was not available in the searched literature.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂-CN (H2) | 2.8 - 3.0 | ddd (doublet of doublets of doublets) | JH2-H3, Jgeminal |

| -CH(OH)- (H3) | 4.5 - 4.7 | m (multiplet) | JH3-H2, JH3-F |

| -OH | Variable | br s (broad singlet) | N/A |

Carbon-13 NMR provides insight into the carbon framework of the molecule. Four distinct signals are anticipated for the four unique carbon atoms in this compound. The chemical shifts are significantly influenced by the electronegativity of neighboring atoms and functional groups.

The carbon of the trifluoromethyl group (C4) will appear at a high chemical shift and will be split into a quartet by the three attached fluorine atoms. The carbon bearing the hydroxyl group (C3) will also be shifted downfield. The methylene carbon (C2) and the nitrile carbon (C1) will have characteristic chemical shifts influenced by the nitrile group.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: Predicted values based on analogous structures and general chemical shift principles.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (Coupled) |

| -CN (C1) | 115 - 120 | Singlet |

| -CH₂- (C2) | 25 - 35 | Singlet |

| -CH(OH)- (C3) | 65 - 75 | Quartet (due to ¹³C-¹⁹F coupling) |

| -CF₃ (C4) | 120 - 130 | Quartet (due to ¹³C-¹⁹F coupling) |

Fluorine-19 NMR is highly specific for observing fluorine atoms. In this compound, the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent and are expected to produce a single resonance signal. This signal would be split into a doublet due to coupling with the adjacent methine proton (-CH). The chemical shift is characteristic of a CF₃ group attached to a secondary alcohol.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (Note: Predicted values based on typical fluorine chemical shifts.)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| -CF₃ | -75 to -80 | d (doublet) |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound, with the molecular formula C₄H₄F₃NO, the calculated monoisotopic mass is 139.0245 Da. HRMS can confirm this exact mass to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.

Table 4: Calculated Exact Masses of Molecular Ions and Adducts for C₄H₄F₃NO

| Ion Species | Formula | Calculated m/z |

| [M]⁺ | C₄H₄F₃NO⁺ | 139.0245 |

| [M+H]⁺ | C₄H₅F₃NO⁺ | 140.0318 |

| [M+Na]⁺ | C₄H₄F₃NNaO⁺ | 162.0137 |

| [M-H]⁻ | C₄H₃F₃NO⁻ | 138.0172 |

Table 5: Plausible Fragmentation Pathways and Product Ions in MS/MS of [C₄H₅F₃NO]⁺ (Note: Theoretical fragmentation based on chemical principles.)

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion Formula | Product Ion (m/z) |

| 140.0318 | H₂O | C₄H₃F₃N⁺ | 122.0218 |

| 140.0318 | HCN | C₃H₄F₃O⁺ | 113.0163 |

| 122.0218 | HCN | C₃H₂F₃⁺ | 95.0112 |

| 140.0318 | CH₂CN | C₂H₃F₃O⁺ | 99.0112 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. The choice of technique depends on the volatility of the compound or its derivatives and the scale of purification required.

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the hydroxyl group, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. A common derivatization reaction is silylation, for instance, with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl (B98337) cyanide (TMSCN), to convert the hydroxyl group into a less polar trimethylsilyl ether.

GC analysis would be instrumental in monitoring the progress of the synthesis of this compound by tracking the consumption of reactants and the formation of the product. It is also a primary method for determining the purity of the final product. A hypothetical GC method for a silylated derivative is outlined in the table below.

Table 1: Hypothetical GC Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-layer chromatography is a rapid and convenient method for qualitatively monitoring the progress of a chemical reaction. libretexts.org For the synthesis of this compound, TLC can be used to observe the disappearance of the starting materials and the appearance of the product spot. libretexts.org By spotting the reaction mixture alongside the starting materials on a TLC plate, the relative retention factors (Rf) can be compared. rochester.edu

The choice of eluent is crucial and is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the eluent system is adjusted to achieve good separation of the spots. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using a staining agent such as potassium permanganate (B83412) or vanillin.

Table 2: Typical TLC Conditions for Monitoring a Cyanohydrin Formation

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel 60 F254 coated aluminum plates |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) and/or staining with potassium permanganate solution |

| Application | Monitoring the conversion of a ketone to the corresponding cyanohydrin |

Column Chromatography for Purification and Isolation

For the purification and isolation of this compound on a preparative scale, column chromatography is the method of choice. chemistryviews.org This technique utilizes a stationary phase, typically silica gel, packed into a glass column. The crude product is loaded onto the top of the column and eluted with a solvent system similar to that used for TLC analysis. fluorine1.ru

By collecting fractions of the eluent and analyzing them by TLC, the fractions containing the pure product can be identified, combined, and the solvent evaporated to yield the purified this compound. The efficiency of the separation is dependent on factors such as the choice of stationary and mobile phases, the column dimensions, and the flow rate of the eluent. For fluorinated compounds, sometimes specialized fluorinated stationary phases are employed to improve separation from non-fluorinated impurities. nih.gov

Table 3: General Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | A gradient or isocratic mixture of non-polar and polar solvents (e.g., Hexane and Ethyl Acetate) |

| Elution Technique | Gravity flow or flash chromatography (using pressure) |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C4H4F3NO), elemental analysis would be performed to verify its empirical formula.

The analysis of fluorine-containing organic compounds can be challenging due to the high reactivity of fluorine. thermofisher.com Specialized combustion techniques are often required to convert the fluorine in the sample into a quantifiable form, such as hydrogen fluoride (B91410) (HF). numberanalytics.com This is typically achieved by combustion of the sample in an oxygen-rich atmosphere in the presence of a fluorine adsorbent. thermofisher.com The resulting combustion gases are then analyzed to determine the elemental composition.

Table 4: Theoretical Elemental Composition of this compound (C4H4F3NO)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |

| Carbon | C | 12.011 | 4 | 48.044 | 34.54% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.90% |

| Fluorine | F | 18.998 | 3 | 56.994 | 40.99% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 10.07% |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.50% |

| Total | 139.076 | 100.00% |

Stereochemical Investigations of 4,4,4 Trifluoro 3 Hydroxybutanenitrile

Chirality and Enantiomeric Forms of 4,4,4-Trifluoro-3-hydroxybutanenitrile

Chirality in this compound arises from the presence of a chiral center at the third carbon atom (C3), which is bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a trifluoromethyl group (-CF3), and a cyanomethyl group (-CH2CN). This tetrahedral arrangement results in two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-4,4,4-Trifluoro-3-hydroxybutanenitrile and (S)-4,4,4-Trifluoro-3-hydroxybutanenitrile, based on the Cahn-Ingold-Prelog priority rules.

The physical and chemical properties of enantiomers are identical in an achiral environment. However, their interaction with other chiral molecules, such as biological receptors or chiral catalysts, can differ significantly. This makes the separation and characterization of individual enantiomers crucial for understanding their biological effects and for the development of stereochemically pure compounds.

Methods for Chiral Resolution

The separation of a racemic mixture of this compound into its individual enantiomers is a critical step in its stereochemical investigation. Several methods can be employed for this chiral resolution.

One common approach is diastereomeric salt formation . This involves reacting the racemic mixture with a chiral resolving agent, an enantiomerically pure acid or base, to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of this compound can be recovered by removing the resolving agent.

Another powerful technique is enzymatic resolution . Enzymes are highly stereoselective catalysts that can differentiate between the enantiomers of a racemic substrate. For a compound like this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, research on the related compound 4-chloro-3-hydroxybutanenitrile has demonstrated the use of aldoxime dehydratase for its kinetic resolution, yielding both enantiomers with high enantiomeric excess. This suggests that a similar enzymatic approach could be successfully applied to this compound.

Chiral chromatography is also a widely used method for chiral resolution, which will be discussed in more detail in the subsequent section.

Enantioselective Analysis Techniques

Once the enantiomers are separated or even in a mixture, it is essential to have analytical techniques to determine the enantiomeric excess (ee) and to monitor the stereochemical purity.

Chiral Nuclear Magnetic Resonance (NMR) using Chiral Solvating Agents

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for the enantioselective analysis of chiral compounds. In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral analyte can form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for the corresponding nuclei in the NMR spectrum.

For this compound, the use of a chiral solvating agent would be expected to induce chemical shift differences (Δδ) for the protons or the fluorine atoms near the stereocenter. The integration of the separated signals allows for the quantification of each enantiomer and the determination of the enantiomeric excess. The trifluoromethyl group is particularly advantageous for ¹⁹F NMR, which often provides a clean spectrum with high sensitivity.

| Technique | Principle | Application to this compound |

| Chiral NMR with CSAs | Formation of transient diastereomeric complexes leading to separate NMR signals for each enantiomer. | Addition of a chiral solvating agent could induce splitting of the ¹H or ¹⁹F NMR signals, allowing for the determination of enantiomeric excess. |

Chiral Chromatography (e.g., HPLC- and GC-based Methods)

Chiral chromatography is a powerful and widely used technique for the separation and analysis of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common approach. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly versatile and have been shown to resolve a wide range of chiral compounds. For this compound, a normal-phase or reversed-phase HPLC method with a suitable chiral column could be developed to achieve baseline separation of

Theoretical and Computational Studies on 4,4,4 Trifluoro 3 Hydroxybutanenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly DFT, would provide fundamental insights into the molecular properties of 4,4,4-Trifluoro-3-hydroxybutanenitrile.

Electronic Structure and Bonding Analysis

This section would detail the molecule's electronic landscape. Analysis using methods like Natural Bond Orbital (NBO) would reveal the nature of bonding, including the polarization of the C-F, C-O, O-H, and C-CN bonds. Key data points would include atomic charges, orbital hybridizations, and delocalization energies, which explain the influence of the highly electronegative trifluoromethyl group on the adjacent chiral center and the nitrile group.

Interactive Table: Hypothetical NBO Analysis Data (Note: The following data is illustrative and not based on actual calculations.)

| Atom | Charge (e) | Hybridization |

|---|---|---|

| C (CF3) | +0.75 | sp³ |

| F | -0.25 | sp³ |

| C (CHOH) | +0.20 | sp³ |

| O (OH) | -0.65 | sp³ |

| H (OH) | +0.45 | s |

| C (CN) | +0.05 | sp |

Conformational Analysis and Relative Stabilities

A computational study would explore the different spatial arrangements (conformers) of the molecule by rotating around its single bonds. The analysis would identify the most stable conformers and calculate the energy differences between them. This is crucial for understanding the molecule's preferred shape, which influences its reactivity and physical properties. The stability of conformers is often dictated by intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the nitrile group or one of the fluorine atoms.

Interactive Table: Hypothetical Relative Stabilities of Conformers (Note: The following data is illustrative and not based on actual calculations.)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (F-C-C-O) | Intramolecular H-Bond |

|---|---|---|---|

| A (Global Minimum) | 0.00 | 60° (gauche) | O-H···N |

| B | +1.5 | 180° (anti) | None |

Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for predicting spectroscopic data, which aids in the experimental characterization of a compound. This subsection would present the calculated vibrational frequencies (IR and Raman), which correspond to the stretching and bending of specific bonds. Additionally, predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) would be reported, providing a theoretical benchmark for experimental spectra.

Reaction Mechanism Elucidation and Transition State Analysis

Computational modeling can map out the energy landscape of chemical reactions, providing detailed insights into how a molecule is formed and how it reacts.

Computational Modeling of Synthetic Pathways and Intermediates

This section would focus on the computational investigation of the synthesis of this compound. A common route is the nucleophilic addition of a cyanide source to 1,1,1-trifluoroacetone. Calculations would identify the transition state for this reaction, determine its energy barrier (activation energy), and characterize any intermediates. This information helps in understanding the reaction kinetics and optimizing experimental conditions.

Investigation of Regio- and Stereoselectivity in Reactions

When a molecule can react at different positions (regioselectivity) or form different stereoisomers (stereoselectivity), computational chemistry can predict the most likely outcome. For reactions involving this compound, such as its conversion to other compounds, DFT calculations would be used to compare the activation energies of different possible reaction pathways. The pathway with the lowest energy barrier would correspond to the major product observed experimentally, thus explaining the reaction's selectivity.

Prediction of Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from Density Functional Theory (DFT), are fundamental in predicting the chemical behavior of a molecule. These descriptors, including electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of a molecule's stability and reactivity.

Global Reactivity Descriptors: DFT calculations are commonly used to determine a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are essential for calculating global reactivity descriptors.

Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): This property indicates a molecule's resistance to change in its electron distribution. A large HOMO-LUMO energy gap generally signifies high hardness and stability.

Global Softness (S): The reciprocal of chemical hardness, softness indicates how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.

While specific experimental or calculated values for this compound are not widely published, theoretical studies on similar fluorinated compounds provide a framework for understanding its expected properties. The presence of the highly electronegative trifluoromethyl group is anticipated to significantly influence the electron distribution, leading to a high electrophilicity index.

Interactive Data Table: Conceptual Global Reactivity Descriptors

Electrostatic Potential Maps: Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. researchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show:

A strong negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, making them likely sites for interaction with electrophiles or for hydrogen bonding.

A significant positive potential on the hydrogen atom of the hydroxyl group.

The trifluoromethyl group would create a complex potential landscape, generally withdrawing electron density from the adjacent carbon atom.

Molecular Dynamics Simulations for Solvent Effects or Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. emerginginvestigators.org These simulations provide detailed information on conformational changes and the influence of the solvent on a molecule's structure and dynamics. nih.gov

Solvent Effects: The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly. nih.gov In a polar protic solvent like water or methanol, the hydroxyl and nitrile groups would act as hydrogen bond donors and acceptors, respectively. These interactions would stabilize certain conformations of the molecule. In aprotic polar solvents, such as dimethyl sulfoxide, different conformational preferences might emerge due to the altered hydrogen bonding network. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Water |

| Methanol |

Q & A

Basic: What synthetic methodologies are effective for preparing enantiomerically pure 4,4,4-Trifluoro-3-hydroxybutanenitrile?

Answer:

Enantioselective synthesis can be achieved via enzymatic resolution or chiral auxiliary-mediated approaches. For example, (R)- and (S)-enantiomers of structurally similar trifluoro-hydroxy acids (e.g., 4,4,4-Trifluoro-3-hydroxybutanoic acid) are resolved using (R)-1-phenylethylamine to form diastereomeric salts, followed by recrystallization and acid hydrolysis . Key steps include:

- Chiral Resolution : Use chiral amines to form salts with the racemic acid precursor, then separate via differential solubility.

- Esterification : Convert intermediates to methyl esters (e.g., methyl 4,4,4-trifluoro-3-hydroxybutanoate) for improved stability and characterization.

- Characterization : Monitor optical rotation ([α]D values, e.g., +21.0 for (R)-methyl ester) and confirm purity via NMR and elemental analysis .

Advanced: How can researchers address discrepancies in stereochemical assignments for fluorinated hydroxy nitriles?

Answer:

Contradictions in stereochemical data (e.g., conflicting optical rotation or NMR coupling constants) require a multi-technique approach:

- X-ray Crystallography : Definitive assignment via crystal structure analysis (not explicitly in evidence but inferred as a gold standard).

- NMR Analysis : Compare H and F NMR shifts with known enantiomers. For example, trifluoromethyl groups induce distinct deshielding effects in F NMR (~-60 to -70 ppm) .

- Chiral Derivatization : Convert the nitrile to a carboxylic acid (via hydrolysis) and form diastereomeric salts with chiral amines, as demonstrated for 4,4,4-Trifluoro-3-hydroxybutanoic acid .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- IR Spectroscopy : Confirm hydroxyl (-OH, ~3460 cm) and nitrile (-C≡N, ~2250 cm) functional groups.

- NMR : Use H NMR to resolve hydroxyl proton environments (e.g., δ 3.5–4.5 ppm for -CH(OH)-) and C/F NMR to identify trifluoromethyl carbons (δ ~120–125 ppm for C; -70 ppm for F) .

- Elemental Analysis : Validate purity via %C, H, N, and F (e.g., CHFO: calc. F 36.05%, found 36.0%) .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

Answer:

The -CF group stabilizes adjacent negative charges, enhancing acidity of the hydroxyl proton (pKa ~2–3) and directing nucleophilic attacks. For example:

- Hydroxyl Activation : The -OH group becomes more susceptible to derivatization (e.g., esterification or silylation) due to increased acidity.

- Nitrile Reactivity : The nitrile can undergo hydrolysis to carboxylic acids under acidic/basic conditions, with rates influenced by the electron-withdrawing -CF group .

- Applications : Use as a chiral building block in fluorinated drug intermediates or agrochemicals, leveraging its stereochemical stability .

Basic: What precautions are necessary when handling fluorinated hydroxy nitriles in synthetic workflows?

Answer:

- Moisture Sensitivity : Store under inert gas (N/Ar) to prevent hydrolysis of the nitrile group.

- Toxicity : Use fume hoods and PPE due to potential release of HF or toxic nitrile vapors during decomposition.

- Purification : Employ column chromatography with fluorinated stationary phases (e.g., C18-modified silica) to separate polar fluorinated byproducts .

Advanced: How can computational modeling aid in predicting the physicochemical properties of this compound derivatives?

Answer:

- DFT Calculations : Predict bond angles, dipole moments, and electrostatic potentials to rationalize stereoelectronic effects (e.g., hyperconjugation in -CF groups).

- MD Simulations : Model solvation effects and stability in reaction solvents (e.g., ethanol or chloroform, as used in optical rotation studies ).

- Docking Studies : Explore interactions with enzymes (e.g., oxidoreductases) for biocatalytic applications.

Basic: What are the key challenges in scaling up enantioselective synthesis of fluorinated hydroxy nitriles?

Answer:

- Chiral Catalyst Efficiency : Optimize catalyst loading and reuse (e.g., immobilized chiral amines) to reduce costs.

- Byproduct Control : Monitor fluorinated intermediates (e.g., trifluoroacetates) that may form during esterification.

- Purity Standards : Implement rigorous QC via HPLC with chiral columns (e.g., Chiralcel OD-H) .

Advanced: How can this compound be leveraged in asymmetric catalysis or organofluorine chemistry?

Answer:

- Chiral Ligands : Derivatize the hydroxyl and nitrile groups to form ligands for transition-metal catalysts (e.g., Pd or Ru complexes).

- Fluorinated Probes : Use as a F NMR tag to study biomolecular interactions due to its distinct chemical shift .

- C–F Bond Activation : Investigate its role in cross-coupling reactions (e.g., Suzuki-Miyaura with 3,5-bis(trifluoromethyl)phenylboronic acid ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.